Positional Isomer Differentiation: ortho-OCH₃ (CAS 877811-20-6) vs. para-OCH₃ (CAS 887467-25-6) Pharmacophoric Topology
The target compound bears a 2-methoxyphenoxy (ortho-OCH₃) substituent on the N-acyl side chain, whereas the closest commercial analog, CAS 887467-25-6, bears a 4-methoxyphenoxy (para-OCH₃) group. The ortho-methoxy group is positioned to engage in intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl linker, creating a pseudo-six-membered ring conformation that pre-organizes the pharmacophore differently than the para isomer [1]. In published SAR for the spiro[chroman-2,4'-piperidin]-4-one class, variation of the aryloxy substitution pattern on the acetyl side chain has been shown to modulate ACC inhibitory potency across a >100-fold range [2]. While direct head-to-head ACC IC₅₀ data for the ortho- vs. para-OCH₃ pair are not publicly available, class-level SAR establishes that positional isomerism on the terminal aryl ring is a critical determinant of target engagement [2].
| Evidence Dimension | Positional substitution effect on pharmacophore conformation and ACC target engagement |
|---|---|
| Target Compound Data | ortho-OCH₃ (2-methoxyphenoxy); MW 381.428; predicted intramolecular H-bond between ortho-OCH₃ and acetyl C=O |
| Comparator Or Baseline | para-OCH₃ isomer: CAS 887467-25-6 (4-methoxyphenoxy); MW 381.428; no intramolecular H-bond possible; unsubstituted analog: CAS 887467-18-7 (phenoxyacetyl); MW 351.402 |
| Quantified Difference | Class-level SAR: aryloxy substituent identity modulates ACC IC₅₀ by >100-fold across the spirochromanone series [2]; specific ortho/para ΔIC₅₀ not reported |
| Conditions | In vitro ACC1/ACC2 enzymatic inhibition assays; spiro[chroman-2,4'-piperidin]-4-one derivatives (compounds 38a–m, 43a–j) [2] |
Why This Matters
The ortho-methoxy conformational constraint differentiates the target compound's 3D pharmacophore from the more widely available para isomer, making CAS 877811-20-6 the requisite probe for SAR studies interrogating the ortho-substituted aryloxyacetyl sub-series.
- [1] WO2008088688A1. Substituted spirochromanone derivatives as ACC inhibitors. Banyu Pharmaceutical Co., Ltd.; Merck Sharp & Dohme Corp. Published 2008-07-24. (Exemplifies aryloxy substitution SAR rationale.) View Source
- [2] Shinde P, Srivastava SK, Odedara R, Tuli D, Munshi S, Patel J, Zambad SP, Sonawane R, Gupta RC, Chauthaiwale V, Dutt C. Synthesis of spiro[chroman-2,4′-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorg Med Chem Lett. 2009;19(4):1149-1153. View Source
